Cas no 1803617-05-1 (3-(Aminomethyl)-2-bromo-5-cyano-4-(trifluoromethoxy)pyridine)

3-(Aminomethyl)-2-bromo-5-cyano-4-(trifluoromethoxy)pyridine Chemical and Physical Properties
Names and Identifiers
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- 3-(Aminomethyl)-2-bromo-5-cyano-4-(trifluoromethoxy)pyridine
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- Inchi: 1S/C8H5BrF3N3O/c9-7-5(2-14)6(16-8(10,11)12)4(1-13)3-15-7/h3H,2,14H2
- InChI Key: JQJIMONGGVJIOT-UHFFFAOYSA-N
- SMILES: BrC1C(CN)=C(C(C#N)=CN=1)OC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 290
- XLogP3: 1.6
- Topological Polar Surface Area: 71.9
3-(Aminomethyl)-2-bromo-5-cyano-4-(trifluoromethoxy)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A022003063-1g |
3-(Aminomethyl)-2-bromo-5-cyano-4-(trifluoromethoxy)pyridine |
1803617-05-1 | 97% | 1g |
$1,831.20 | 2022-04-02 | |
Alichem | A022003063-500mg |
3-(Aminomethyl)-2-bromo-5-cyano-4-(trifluoromethoxy)pyridine |
1803617-05-1 | 97% | 500mg |
$1,058.40 | 2022-04-02 |
3-(Aminomethyl)-2-bromo-5-cyano-4-(trifluoromethoxy)pyridine Related Literature
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Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
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Hideki Matsubara,Hiroyasu Kataoka,Hajime Ohtani Polym. Chem., 2010,1, 1056-1061
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
Additional information on 3-(Aminomethyl)-2-bromo-5-cyano-4-(trifluoromethoxy)pyridine
Comprehensive Analysis of 3-(Aminomethyl)-2-bromo-5-cyano-4-(trifluoromethoxy)pyridine (CAS 1803617-05-1)
The compound 3-(Aminomethyl)-2-bromo-5-cyano-4-(trifluoromethoxy)pyridine (CAS 1803617-05-1) is a highly specialized pyridine derivative with significant potential in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a bromine substituent, cyano group, and trifluoromethoxy moiety, makes it a valuable intermediate for synthesizing bioactive molecules. Researchers are increasingly interested in this compound due to its role in developing small-molecule inhibitors and crop protection agents, aligning with current trends in precision medicine and sustainable agriculture.
One of the most searched questions in scientific databases revolves around the synthetic applications of 3-(Aminomethyl)-2-bromo-5-cyano-4-(trifluoromethoxy)pyridine. This compound serves as a versatile building block for heterocyclic chemistry, particularly in constructing nitrogen-containing scaffolds. Its aminomethyl group allows for further functionalization, enabling the creation of libraries for high-throughput screening (HTS) in drug discovery. Recent publications highlight its utility in modulating enzyme kinetics and receptor binding, addressing the growing demand for targeted therapies in oncology and neurology.
From an industrial perspective, the trifluoromethoxy group in CAS 1803617-05-1 has garnered attention due to its metabolic stability and lipophilicity—key properties for optimizing bioavailability in drug candidates. Analytical techniques like HPLC-MS and NMR spectroscopy confirm its high purity (>98%), a critical factor for reproducibility in medicinal chemistry workflows. Environmental scientists also explore its degradation pathways, responding to global concerns about green chemistry and persistent organic pollutants (POPs).
The cyano functionality in this pyridine derivative opens avenues for click chemistry applications, a trending topic in bioconjugation studies. Patent analyses reveal its use in designing fluorescent probes for cellular imaging, catering to the rising interest in diagnostic tools. Furthermore, computational studies predict favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles for derivatives of this compound, making it a candidate for lead optimization pipelines.
Supply chain discussions frequently mention CAS 1803617-05-1 due to its limited commercial availability. Manufacturers emphasize GMP-compliant synthesis to meet the demands of preclinical research. Storage recommendations typically include inert atmospheres and low temperatures (-20°C) to preserve the reactivity of its bromo substituent—a detail often queried by laboratory technicians.
Emerging studies correlate the electrophilic character of this compound with its efficacy in covalent drug design, a hot topic in kinase inhibitor development. Its compatibility with microwave-assisted synthesis also positions it as a time-efficient option for parallel synthesis platforms. These attributes align with the pharmaceutical industry's shift toward fragment-based drug discovery (FBDD).
In conclusion, 3-(Aminomethyl)-2-bromo-5-cyano-4-(trifluoromethoxy)pyridine represents a multifaceted tool for modern chemical research. Its structural features address multiple structure-activity relationship (SAR) challenges while complying with intellectual property landscapes. As interdisciplinary research expands, this compound will likely play a pivotal role in advancing therapeutic innovations and material science breakthroughs.
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